molecular formula C9H17N B13233533 2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine

2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine

Cat. No.: B13233533
M. Wt: 139.24 g/mol
InChI Key: NPVUZQGXBQJIHU-UHFFFAOYSA-N
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Description

2-{Bicyclo[410]heptan-3-yl}ethan-1-amine is a bicyclic amine compound with a unique structure that includes a bicyclo[410]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclo[4.1.0]heptane derivative.

    Functionalization: Introduction of the ethan-1-amine group through a series of chemical reactions, such as nucleophilic substitution or reductive amination.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted bicyclo[4.1.0]heptane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the ring size and substitution pattern.

    Azabicyclo[3.1.1]heptanes: These compounds contain a nitrogen atom in the bicyclic ring, offering different chemical and biological properties.

Uniqueness

2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine is unique due to its specific bicyclic structure and the presence of an ethan-1-amine group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-(3-bicyclo[4.1.0]heptanyl)ethanamine

InChI

InChI=1S/C9H17N/c10-4-3-7-1-2-8-6-9(8)5-7/h7-9H,1-6,10H2

InChI Key

NPVUZQGXBQJIHU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2CC1CCN

Origin of Product

United States

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